N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
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Description
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H25Cl2N3O2 and its molecular weight is 422.35. The purity is usually 95%.
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Scientific Research Applications
H3 Receptor Antagonism and Cognitive Performance
GSK189254, a Histamine H3 Receptor Antagonist
A study explored the effects of GSK189254, a novel histamine H3 receptor antagonist, demonstrating high affinity for human and rat H3 receptors. The research showed that GSK189254 could bind to histamine H3 receptors in Alzheimer's disease brain and improve cognitive performance in preclinical models. The compound exhibited potent functional antagonism and inverse agonism at the human recombinant H3 receptor, suggesting therapeutic potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders (Medhurst et al., 2007).
Synthesis and Biological Evaluation of Anticancer Agents
Anticancer Activity of Thiazole Derivatives
Another study focused on the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds were investigated for their antitumor activities against human lung adenocarcinoma cells, with certain derivatives showing high selectivity and apoptosis-inducing capabilities, pointing to their potential as anticancer therapies (Evren et al., 2019).
Silylation and Heterocyclic Chemistry
Silylation of N-(2-hydroxyphenyl)acetamide
Research into the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic benzoxazasiloles, indicating potential applications in the development of new chemical entities with specific structural and functional properties (Lazareva et al., 2017).
Quantum Mechanical Studies and Ligand Interactions
Bioactive Benzothiazolinone Acetamide Analogs
A study on benzothiazolinone acetamide analogs highlighted their photochemical and thermochemical properties, suggesting their utility as photosensitizers in dye-sensitized solar cells (DSSCs) and their potential in light harvesting efficiency. Molecular docking also suggested interactions with the Cyclooxygenase 1 (COX1) enzyme, providing insights into their biological activity and potential therapeutic applications (Mary et al., 2020).
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c22-14-9-10-20(17(23)11-14)28-13-21(27)24-12-18-16-7-3-4-8-19(16)26(25-18)15-5-1-2-6-15/h9-11,15H,1-8,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNFKOVVWDTYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.